GSK-923295

説明

CENP-E Inhibitor GSK-923295A is a small-molecule inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E), with potential antineoplastic activity. Upon administration, GSK-923295A binds to and inhibits CENP-E, thereby preventing cell division, inducing cell cycle arrest, and ultimately leading to an inhibition of cell proliferation. CENP-E, a kinetochore-associated mitotic kinesin, plays an essential role in chromosome movement during mitosis and regulates cell-cycle transition from metaphase to anaphase.

GSK-923295A is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an antimotitic agent and CENP-E inhibito

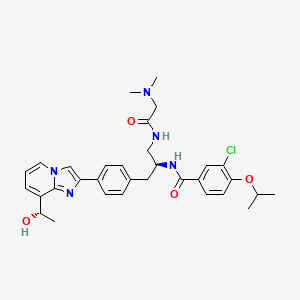

Structure

3D Structure

特性

IUPAC Name |

3-chloro-N-[(2S)-1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)/t21-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMXDBPHBVLYRC-OFVILXPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CNC(=O)CN(C)C)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677145 | |

| Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088965-37-0 | |

| Record name | GSK-923295A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088965370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-923295A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072702W9QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK-923295: A Deep Dive into its Mechanism of Action as a First-in-Class CENP-E Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GSK-923295, a novel, first-in-class, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor protein. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology and therapeutic potential of this antimitotic agent.

Core Mechanism: Allosteric Inhibition of CENP-E ATPase Activity

This compound functions as a potent and specific inhibitor of CENP-E, a crucial motor protein for chromosome alignment during mitosis.[1][2][3] Unlike competitive inhibitors, this compound binds to an allosteric site on the CENP-E motor domain.[1][4] This binding event does not prevent the interaction of CENP-E with microtubules or ATP. Instead, it inhibits the release of inorganic phosphate (Pi) from the active site following ATP hydrolysis.[1] This stalls the motor protein in a high-affinity, microtubule-bound state, effectively tethering the chromosomes and preventing their proper congression to the metaphase plate.[1]

The inhibition of the microtubule-stimulated ATPase activity of CENP-E is a key aspect of this compound's mechanism.[1][5] This leads to a failure of metaphase chromosome alignment and sustained activation of the spindle assembly checkpoint (SAC).[1][6] The persistent SAC signal ultimately triggers mitotic arrest and subsequent apoptosis, or programmed cell death, in cancer cells.[2][6]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various preclinical studies. The following tables summarize key quantitative data.

Table 1: Biochemical Inhibition Constants (Ki)

| Species | Ki (nM) | Reference |

| Human | 3.2 ± 0.2 | [1][5] |

| Canine | 1.6 ± 0.1 | [5] |

Table 2: In Vitro Growth Inhibition (IC50) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SW48 | Colon | 17.2 | [5] |

| RKO | Colon (BRAF mutant) | 55.6 | [5] |

| SW620 | Colon (KRAS mutant) | 42 | [5] |

| HCT116 | Colon (KRAS mutant) | 51.9 | [5] |

| Pediatric Preclinical Testing Program (PPTP) Panel (median) | Various | 27 | [7][8][9] |

| PPTP ALL Panel (median) | Acute Lymphoblastic Leukemia | 18 | [7][8][9] |

| PPTP Neuroblastoma Panel (median) | Neuroblastoma | 39 | [7][8][9] |

| Human Neuroblastoma Cell Lines (average) | Neuroblastoma | 41 | [5] |

Table 3: Phase I Clinical Trial Data

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 190 mg/m² | [10][11] |

| Terminal Elimination Half-life | 9-11 hours | [10][11] |

| Route of Administration | 1-hour intravenous infusion | [10][11] |

| Dosing Schedule | Once weekly for 3 consecutive weeks, every 4 weeks | [10][11] |

Signaling Pathway and Cellular Consequences

The inhibition of CENP-E by this compound initiates a cascade of events within the dividing cell, as depicted in the following signaling pathway diagram.

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound.

CENP-E ATPase Activity Assay

Objective: To determine the inhibitory effect of this compound on the microtubule-stimulated ATPase activity of CENP-E.

Methodology:

-

A library of small organic compounds was screened for inhibition of CENP-E microtubule-stimulated ATPase activity.[1]

-

The concentration-dependent inhibition of the CENP-E motor domain's ATPase activity by this compound was measured in the presence and absence of microtubules.[1]

-

The mode of inhibition with respect to ATP and microtubules was determined to characterize the nature of the interaction.[1]

In Vitro Cell Proliferation Assay

Objective: To assess the growth inhibitory activity of this compound across a panel of cancer cell lines.

Methodology:

-

A panel of 237 human cancer cell lines was exposed to this compound to determine the 50% growth inhibition (GI50) values.[1]

-

For the Pediatric Preclinical Testing Program (PPTP), 23 cell lines were exposed to this compound at concentrations ranging from 1.0 nM to 10.0 µM for 96 hours.[7][8][9]

-

Cell viability was measured using standard methods to calculate the IC50 values.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in animal models.

Methodology:

-

Human tumor xenografts, such as the Colo205 colon tumor cell line, were established in immunocompromised mice.[1]

-

This compound was administered to the tumor-bearing mice.[1] For the PPTP studies, the agent was administered via the intraperitoneal (i.p.) route at a daily dose of 125 mg/kg on a days 1-3 and 8-10 schedule, repeated at day 21.[7][8][9]

-

Tumor growth was monitored over time and compared to vehicle-treated control groups.[1][5]

-

Tumors were excised for histological analysis to observe mitotic figures and apoptotic bodies.[1]

Experimental Workflow Visualization

The general workflow for evaluating a novel compound like this compound, from initial screening to in vivo testing, is illustrated below.

Caption: General experimental workflow for this compound.

Conclusion

This compound represents a targeted therapeutic strategy against cancer by specifically inhibiting the mitotic kinesin CENP-E. Its allosteric mechanism of action, leading to mitotic arrest and apoptosis, has demonstrated significant antitumor activity in a broad range of preclinical models and has been evaluated in a Phase I clinical trial.[1][5][10][11] The data presented in this guide provide a comprehensive overview of the molecular pharmacology of this compound, supporting its continued investigation as a potential antineoplastic agent.

References

- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer | CoLab [colab.ws]

- 11. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GSK-923295: A CENP-E Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GSK-923295, a first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor protein. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.

Introduction to this compound and its Target, CENP-E

This compound is a small molecule inhibitor that specifically targets the ATPase activity of CENP-E, a crucial motor protein in mitotic progression.[1] CENP-E plays an essential role in the alignment of chromosomes at the metaphase plate and is a key component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[2][3] By inhibiting CENP-E, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][4] This targeted approach offers a promising therapeutic window, as CENP-E's function is primarily restricted to mitosis, potentially minimizing the side effects commonly associated with conventional chemotherapies that affect both dividing and non-dividing cells.[5]

Mechanism of Action

This compound acts as an allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[6] It binds to a site distinct from the ATP or microtubule binding pockets, stabilizing the interaction between the CENP-E motor domain and microtubules.[7] This "molecular braking" action prevents the release of inorganic phosphate, a critical step in the ATP hydrolysis cycle that powers the motor protein's movement along microtubules.[8] The consequence of this inhibition is a failure of proper chromosome alignment at the metaphase plate.[6][9] While most chromosomes may eventually congress to the equatorial plane, a few remain near the spindle poles.[9] This persistent misalignment activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference(s) |

| Ki (CENP-E ATPase activity) | Human | 3.2 ± 0.2 nM | [6][8] |

| Canine | 1.6 ± 0.1 nM | [8] | |

| Median IC50 (PPTP Cell Lines) | Human | 27 nM | [7][10] |

| Median IC50 (ALL Panel) | Human | 18 nM | [7][10] |

| Median IC50 (Neuroblastoma Panel) | Human | 39 nM | [7][10] |

| GI50 (SW48) | Human | 17.2 nM | [8] |

| GI50 (RKO) | Human | 55.6 nM | [8] |

| GI50 (SW620) | Human | 42 nM | [8] |

| GI50 (HCT116) | Human | 51.9 nM | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Schedule | Route of Administration | Objective Responses | Maintained Complete Responses | Complete Responses | Reference(s) |

| Solid Tumor Xenografts (35 models) | 125 mg/kg, Days 1-3 & 8-10, repeated at Day 21 | Intraperitoneal (IP) | 13 of 35 | 9 | 3 | [7][10] |

| Ewing Sarcoma, Rhabdoid, and Rhabdomyosarcoma Xenografts | 125 mg/kg, Days 1-3 & 8-10, repeated at Day 21 | Intraperitoneal (IP) | Inducement of Complete Responses | - | - | [7][10] |

Table 3: Phase I Clinical Trial Data of this compound in Patients with Refractory Solid Tumors

| Parameter | Value | Reference(s) |

| Maximum Tolerated Dose (MTD) | 190 mg/m² | [11] |

| Dosing Schedule | 1-hour intravenous infusion, once weekly for 3 consecutive weeks, repeated every 4 weeks | [11] |

| Pharmacokinetics | Dose-proportional from 10 to 250 mg/m² | [11] |

| Mean Terminal Elimination Half-life | 9-11 hours | [11] |

| Common Drug-Related Adverse Events (Grade 3) | Fatigue (5%), Increased AST (2.5%), Hypokalemia (2.5%), Hypoxia (2.5%) | [11] |

| Partial Response | 1 patient with urothelial carcinoma at 250 mg/m² | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cell Proliferation Assay

This protocol is a generalized procedure based on the methodologies described in the Pediatric Preclinical Testing Program (PPTP) for evaluating the in vitro cytotoxicity of this compound.[7][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution (prepared in DMSO)

-

Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader for luminescence or absorbance measurement

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the 96-hour duration of the assay. Allow cells to adhere overnight.

-

Drug Preparation: Prepare a serial dilution of this compound in culture medium from the DMSO stock. The final concentrations should typically range from 1.0 nM to 10.0 µM.[7][10] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Drug Exposure: Remove the overnight culture medium from the cells and add the prepared drug dilutions.

-

Incubation: Incubate the plates for 96 hours in a humidified incubator at 37°C and 5% CO₂.[7][10]

-

Viability Assessment: After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the antitumor activity of this compound in mouse xenograft models, as described in preclinical studies.[7][10]

Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID, nude mice)

-

Human tumor cells for implantation

-

This compound formulation for in vivo use (e.g., dissolved in a 1:1 mixture of dimethylacetamide and Cremophor EL, then in acidified water, pH 5.0)[7]

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally). A typical dosing schedule is 125 mg/kg daily for 3 days, followed by a 4-day break, and then another 3 days of treatment, with this cycle repeated after a 10-day break (Days 1-3 and 8-10, repeated at Day 21).[7][10] The control group receives the vehicle on the same schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Efficacy Endpoints: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Key efficacy endpoints include tumor growth inhibition, tumor regression, and event-free survival.

-

Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the tumor growth between the treated and control groups.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of CENP-E in the spindle assembly checkpoint and its inhibition by this compound.

Caption: CENP-E signaling at the kinetochore and its inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical evaluation workflow for an anti-cancer agent like this compound.

Caption: Preclinical to clinical workflow for this compound development.

References

- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. A pilot study of volume measurement as a method of tumor response evaluation to aid biomarker development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Allosteric Inhibition of CENP-E by GSK-923295

This technical guide provides a comprehensive overview of this compound, a first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin. CENP-E is a critical motor protein for chromosome segregation during mitosis, making it an attractive target for anticancer therapies.[1][2] this compound has demonstrated potent antitumor activity in preclinical models and has been investigated in clinical trials.[3][4][5]

Core Mechanism of Allosteric Inhibition

This compound functions as a potent and highly selective allosteric inhibitor of the CENP-E motor domain's ATPase activity.[1][6] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct pocket, similar to that used by loop-5 inhibitors of the kinesin Eg5.[7][8]

The key aspects of its mechanism include:

-

Uncompetitive Inhibition: Kinetic analysis reveals that this compound is an uncompetitive inhibitor with respect to both ATP and microtubules (MT).[7][9][10] This indicates that it binds to the CENP-E/microtubule/ADP complex.

-

Stabilization of the CENP-E-Microtubule Complex: The inhibitor prevents the hydrolysis of ATP by locking the motor domain in a state with a high affinity for microtubules.[1][9] Specifically, it inhibits the release of inorganic phosphate (Pi), which stabilizes the CENP-E-ADP-MT intermediate state.[7][9]

-

Induction of Mitotic Arrest: This tight, stabilized binding prevents the CENP-E motor from moving along microtubules.[1] While CENP-E remains bound, this state is insufficient to satisfy the Spindle Assembly Checkpoint (SAC), a critical regulatory mechanism in mitosis.[7] The failure to align chromosomes correctly at the metaphase plate leads to persistent SAC activation, prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][2][7]

References

- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the GSK-923295 Binding Site on CENP-E

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions between the potent and selective inhibitor, GSK-923295, and its target, the mitotic kinesin CENP-E. By elucidating the specific binding site and the subsequent functional consequences, this document aims to provide a comprehensive resource for researchers in oncology, cell biology, and drug development. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of key pathways and workflows, this guide offers a foundational understanding of the mechanism of action of this first-in-class CENP-E inhibitor.

Executive Summary

This compound is a potent, allosteric inhibitor of the CENP-E kinesin motor domain. It binds to a pocket distinct from the ATP-binding site, locking CENP-E in a state of high affinity for microtubules and inhibiting its ATPase activity. This aberrant stabilization of the CENP-E-microtubule interaction disrupts chromosome congression during mitosis, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and eventual apoptosis in cancer cells. This guide provides a detailed exploration of the this compound binding site, the biochemical and cellular consequences of its binding, and the experimental approaches used to characterize this interaction.

The this compound Binding Site on the CENP-E Motor Domain

This compound binds to an allosteric pocket on the CENP-E motor domain, a site spatially distinct from the nucleotide-binding pocket. This binding site is located between the α2 and α3 helices, in proximity to loop L5. This region is analogous to the binding site of inhibitors for other kinesins like KSP/Eg5, yet the mechanism of inhibition by this compound is unique.

Site-directed mutagenesis and photo-cross-linking studies have been instrumental in mapping the key residues involved in the interaction. While a high-resolution co-crystal structure of this compound bound to CENP-E is not publicly available, the existing data provides a robust model of the binding pocket.

Quantitative Data on this compound and CENP-E Interaction

The interaction between this compound and CENP-E has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of the inhibitor's potency and efficacy.

| Parameter | Human CENP-E | Canine CENP-E | Reference |

| Ki (nM) | 3.2 ± 0.2 | 1.6 ± 0.1 | [1] |

| Caption: Table 1. Biochemical Potency of this compound. |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SW48 | Colon | 17.2 | [1] |

| RKO (BRAF mutant) | Colon | 55.6 | [1] |

| SW620 (KRAS mutant) | Colon | 42 | [1] |

| HCT116 (KRAS mutant) | Colon | 51.9 | [1] |

| Neuroblastoma (average) | Neuroblastoma | 41 | [1] |

| Caption: Table 2. Cellular Proliferation Inhibition by this compound. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and effects of this compound on CENP-E.

CENP-E Motor Domain Expression and Purification

Objective: To produce recombinant CENP-E motor domain for use in in vitro biochemical and biophysical assays.

Methodology:

-

Construct Generation: The cDNA encoding the human CENP-E motor domain (amino acids 1-400) is cloned into an appropriate expression vector (e.g., pET vector for bacterial expression or baculovirus vector for insect cell expression) with a purification tag (e.g., His-tag or GST-tag).

-

Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions (e.g., IPTG for bacteria, viral infection for insect cells).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to release the recombinant protein.

-

Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).

-

Elution: The bound protein is eluted from the column using a specific eluent (e.g., imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).

-

Further Purification (Optional): For higher purity, additional purification steps such as ion-exchange chromatography and size-exclusion chromatography can be performed.

-

Protein Characterization: The purity and concentration of the final protein product are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

Microtubule-Stimulated ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by the CENP-E motor domain in the presence and absence of microtubules and to determine the inhibitory effect of this compound.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT, and 10 µM paclitaxel.

-

CENP-E Motor Domain: Purified as described in section 4.1.

-

Microtubules: Polymerized from purified tubulin in the presence of GTP and stabilized with paclitaxel.

-

This compound: A stock solution in DMSO, serially diluted to the desired concentrations.

-

ATP: A stock solution of ATP in water.

-

Malachite Green Reagent: For the detection of inorganic phosphate (Pi).

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, CENP-E motor domain, and microtubules.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the malachite green reagent to each well to detect the amount of inorganic phosphate released.

-

Measure the absorbance at 650 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi released in each reaction.

-

Plot the rate of ATP hydrolysis as a function of this compound concentration to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both ATP and this compound and fit the data to an appropriate inhibition model (e.g., uncompetitive inhibition).

-

Immunofluorescence Staining for Chromosome Alignment

Objective: To visualize the effect of this compound on chromosome alignment in mitotic cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or U2OS) on coverslips in a petri dish and culture until they reach the desired confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 50 nM) for a specific duration (e.g., 2-4 hours) to induce mitotic arrest. Include a DMSO-treated control.

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking and Antibody Staining:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against a kinetochore marker (e.g., anti-CENP-A) and/or microtubules (e.g., anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

DNA Staining and Mounting:

-

Wash the cells three times with PBS.

-

Stain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of mitotic cells in both the control and this compound-treated samples.

-

Analyze the images for chromosome alignment at the metaphase plate. Misaligned chromosomes are typically observed near the spindle poles in this compound-treated cells.

-

Signaling Pathways and Experimental Workflows

CENP-E and the Spindle Assembly Checkpoint (SAC)

This compound-mediated inhibition of CENP-E leads to the persistent activation of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.

References

The Structure-Activity Relationship of GSK-92329-5: A CENP-E Inhibitor with Potent Antitumor Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

GSK-923295 is a first-in-class, potent, and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin motor protein crucial for chromosome alignment during mitosis.[1][2][3] Inhibition of CENP-E's ATPase activity leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compelling target for anticancer therapies.[4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that influence its inhibitory potency and cellular activity.

Mechanism of Action and Binding

This compound acts as an uncompetitive inhibitor with respect to both ATP and microtubules, with a Ki of 3.2 nM for human CENP-E.[1][2] It binds to a pocket between helices α2 and α3 of the CENP-E motor domain, adjacent to loop L5.[7] This binding stabilizes the CENP-E-microtubule interaction and inhibits the release of inorganic phosphate, ultimately halting the catalytic cycle.[1][3] This allosteric inhibition mechanism is distinct from ATP-competitive inhibitors.[8]

Core Structure-Activity Relationship

The discovery of this compound began with a high-throughput screen that identified a small fragment, 3-chloro-4-isopropoxybenzoic acid, as a weak inhibitor of CENP-E.[2] Extensive medicinal chemistry efforts led to the optimization of this initial hit, culminating in the highly potent and selective this compound. The core SAR can be understood by dissecting the molecule into three key regions: the benzamide moiety, the phenylalanine-derived core, and the imidazopyridine headgroup.

Benzamide Moiety Modifications

The 3-chloro-4-isopropoxybenzamide group plays a crucial role in the molecule's activity. Modifications at this position have a significant impact on potency.

| Compound | R1 | R2 | CENP-E IC50 (µM) |

| 3a | Cl | i-Pr | 0.023 |

| 3b | H | i-Pr | 1.3 |

| 3c | Me | i-Pr | 0.057 |

| 3d | Cl | H | 1.1 |

| 3e | Cl | Me | 0.045 |

| 3f | Cl | Et | 0.031 |

Data sourced from Qian et al., 2010.[2]

As shown in the table, a chloro group at the 3-position and an isopropoxy group at the 4-position of the benzamide ring are optimal for high potency. Removal of the chloro substituent (3b) or the isopropoxy group (3d) leads to a significant loss of activity.

Phenylalanine Core and Stereochemistry

The central phenylalanine-derived core is critical for orienting the key pharmacophores. The stereochemistry at the α-carbon of this core is paramount for activity.

| Compound | Stereochemistry | CENP-E IC50 (µM) | SKOV-3 IC50 (µM) |

| 5a | S | 0.004 | 0.02 |

| 5b | R | >2 | >10 |

Data sourced from Qian et al., 2010.[2]

The (S)-enantiomer (5a) is over 400 times more potent than the (R)-enantiomer (5b), highlighting a strict stereochemical requirement at the binding site.[2] This stereoselectivity is also observed in cellular assays.[2]

Imidazopyridine Headgroup and C-Terminal Modifications

The imidazopyridine headgroup and the C-terminal modifications were extensively explored to enhance potency and pharmacokinetic properties. The introduction of a hydroxyethyl group on the imidazopyridine and a dimethylglycyl moiety at the C-terminus were key to achieving the final profile of this compound.

| Compound | R | CENP-E IC50 (nM) | SKOV-3 IC50 (nM) |

| 1 (GSK923295) | (S)-CH(OH)Me | 3.2 | 26 |

| 7a | H | 110 | 1200 |

| 7b | Me | 20 | 200 |

| 7c | Et | 15 | 150 |

| 7d | CH2OH | 8 | 80 |

Data sourced from Qian et al., 2010.[2]

The (S)-1-hydroxyethyl substituent on the imidazopyridine ring (as in GSK923295) provided the best balance of enzymatic and cellular potency.

Cellular Activity and In Vivo Efficacy

This compound demonstrates broad anti-proliferative activity against a wide range of human tumor cell lines, with an average GI50 of 253 nM and a median GI50 of 32 nM across 237 cell lines.[3][8] In cell-based assays, treatment with this compound leads to the accumulation of cells in mitosis with misaligned chromosomes, a characteristic phenotype of CENP-E inhibition.[3][6] The compound has also shown significant tumor growth delay in various mouse xenograft models.[1]

Experimental Protocols

CENP-E ATPase Assay

The inhibitory activity of this compound and its analogs was determined using a microtubule-stimulated ATPase assay. The assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis by the CENP-E motor domain in the presence of microtubules.

Methodology:

-

Recombinant human CENP-E motor domain is purified.

-

Taxol-stabilized microtubules are prepared from purified tubulin.

-

The assay is performed in a buffer containing 20 mM Pipes (pH 6.8), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 10 µM taxol.

-

Varying concentrations of the inhibitor are pre-incubated with the CENP-E motor domain and microtubules.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period at room temperature, the reaction is quenched.

-

The amount of released Pi is quantified using a malachite green-based colorimetric detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., SKOV-3)

The effect of this compound on cell viability is assessed using a standard cell proliferation assay.

Methodology:

-

SKOV-3 human ovarian cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound for 72 hours.

-

Cell viability is determined using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a nonlinear regression model.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Facebook [cancer.gov]

- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]

The Discovery of GSK-923295: A Novel CENP-E Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of GSK-923295, a first-in-class, potent, and selective allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin. The document details the journey from a high-throughput screening hit to a clinical candidate, including its mechanism of action, biochemical and cellular potency, and key experimental methodologies. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The search for novel anti-mitotic agents for cancer chemotherapy has led to the exploration of targets beyond tubulin. Mitotic kinesins, motor proteins essential for various stages of cell division, represent a promising class of targets. One such kinesin, centromere-associated protein E (CENP-E), plays a crucial role in the alignment of chromosomes at the metaphase plate, a critical step for proper cell division.[1] Disruption of CENP-E function leads to mitotic arrest and subsequent cell death, making it an attractive target for therapeutic intervention in rapidly proliferating cancer cells.[2][3]

This compound emerged from a collaboration between Cytokinetics and GlaxoSmithKline as a potent and selective small-molecule inhibitor of CENP-E.[3] This document elucidates the discovery and characterization of this compound.

Discovery and Optimization

This compound was identified through a high-throughput screen of a 700,000-member small molecule library designed to find inhibitors of the microtubule-stimulated ATPase activity of CENP-E.[2] The initial hit, a benzoic acid derivative, exhibited a biochemical IC50 of 6.7 μM but lacked cellular activity at concentrations up to 40 μM.[2]

A subsequent medicinal chemistry campaign focused on improving potency and drug-like properties. The optimization efforts, which involved the exploration of substituted glycinamides, led to a significant enhancement in both biochemical and cellular potency, as well as improved solubility and pharmacokinetic profiles.[2] This iterative process ultimately culminated in the identification of this compound.[2]

Mechanism of Action

This compound is an allosteric inhibitor of CENP-E.[4][5] It does not compete with ATP or microtubules for binding to the CENP-E motor domain.[4][6] Instead, it stabilizes the CENP-E-ADP-microtubule complex, thereby inhibiting the release of inorganic phosphate and ADP.[4][6] This action effectively locks CENP-E onto the microtubule, preventing its motor function and disrupting chromosome alignment during mitosis.[7]

The inhibition of CENP-E by this compound activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[7] This sustained arrest ultimately triggers apoptotic cell death.[3][7]

Quantitative Data

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Parameter | Species | Value (nM) | Reference |

| Ki (CENP-E ATPase) | Human | 3.2 ± 0.2 | [4] |

| Canine | 1.6 ± 0.1 | [4] | |

| IC50 (CENP-E ATPase) | Human | 6.7 µM (Initial Hit) | [2] |

Table 2: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SW48 | Colon | 17.2 | [4] |

| RKO | Colon (BRAF mutant) | 55.6 | [4] |

| SW620 | Colon (KRAS mutant) | 42 | [4] |

| HCT116 | Colon (KRAS mutant) | 51.9 | [4] |

| Various | 19 Neuroblastoma Lines (average) | 41 | [4] |

| PPTP Panel | 23 Pediatric Cancer Lines (median) | 27 | [8][9] |

| ALL Panel | Acute Lymphoblastic Leukemia (median) | 18 | [8][9] |

| Neuroblastoma Panel | Neuroblastoma (median) | 39 | [8][9] |

Experimental Protocols

CENP-E Microtubule-Stimulated ATPase Assay

This assay was central to the discovery of this compound.

Objective: To identify and characterize inhibitors of the ATPase activity of the CENP-E motor domain, which is stimulated by the presence of microtubules.

Methodology:

-

Reagents: Recombinant human CENP-E motor domain, polymerized tubulin (microtubules), ATP, and a phosphate detection reagent (e.g., malachite green).

-

Procedure: a. The CENP-E motor domain is incubated with microtubules in an appropriate assay buffer. b. The test compound (e.g., this compound) at various concentrations is added to the mixture. c. The reaction is initiated by the addition of ATP. d. The mixture is incubated at a controlled temperature (e.g., 25°C) for a defined period. e. The reaction is quenched, and the amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of ATP hydrolysis is determined, and IC50 values are calculated by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound against various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Procedure: a. Cells are seeded into 96-well plates and allowed to attach overnight. b. The cells are then treated with a range of concentrations of this compound. c. The plates are incubated for a specified duration (e.g., 72 or 96 hours).[8][9] d. Cell viability is assessed using a suitable method, such as the MTS or CellTiter-Glo assay, which measures metabolic activity.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

References

- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

GSK-923295: A Deep Dive into its Target Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of GSK-923295, a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E). The document details the quantitative biochemical and cellular activity of the compound, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a first-in-class small-molecule inhibitor of the mitotic kinesin CENP-E.[1][2] CENP-E is a crucial motor protein for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] By inhibiting CENP-E, this compound disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a target for cancer therapy.[1][3] The mechanism of inhibition is allosteric, meaning this compound binds to a site on CENP-E distinct from the ATP or microtubule binding sites.[2][4] This binding stabilizes the CENP-E motor domain's interaction with microtubules and inhibits the release of inorganic phosphate, ultimately suppressing the microtubule-stimulated ATPase activity of CENP-E.[2][5]

Quantitative Selectivity Profile

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target Species | Parameter | Value |

| Human CENP-E | Ki | 3.2 ± 0.2 nM[2] |

| Canine CENP-E | Ki | 1.6 ± 0.1 nM[2] |

| Cell Line | Cancer Type | IC50 / GI50 |

| SW48 | Colon | 17.2 nM[2] |

| RKO (BRAF mutant) | Colon | 55.6 nM[2] |

| SW620 (KRAS mutant) | Colon | 42 nM[2] |

| HCT116 (KRAS mutant) | Colon | 51.9 nM[2] |

| HCC1954 | Breast | 27 nM[6] |

| Pediatric Preclinical Testing Program (PPTP) Panel (median) | Various Pediatric Cancers | 27 nM[7][8] |

| PPTP ALL Panel (median) | Acute Lymphoblastic Leukemia | 18 nM[7][8] |

| PPTP Neuroblastoma Panel (median) | Neuroblastoma | 39 nM[7][8] |

| Human Neuroblastoma Cell Lines (average) | Neuroblastoma | 41 nM[2] |

| Panel of 237 Cancer Cell Lines (median) | Various | 32 nM[9] |

This compound has demonstrated high selectivity for CENP-E, with minimal inhibitory activity (<25% at 50 µM) against a panel of other human mitotic kinesins.[10]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the molecular mechanism of this compound in disrupting mitosis.

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental Protocols

CENP-E Microtubule-Stimulated ATPase Activity Assay

This assay quantifies the inhibitory effect of this compound on the ATPase activity of CENP-E in the presence of microtubules.

-

Reagents and Preparation:

-

Purified recombinant human CENP-E motor domain.

-

Paclitaxel-stabilized microtubules.

-

ATP.

-

Malachite green reagent for phosphate detection.

-

Assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 10 µM paclitaxel).

-

This compound serial dilutions in DMSO.

-

-

Procedure:

-

A reaction mixture containing CENP-E, microtubules, and varying concentrations of this compound is prepared in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at room temperature for a defined period (e.g., 30 minutes).

-

The reaction is quenched by the addition of the malachite green reagent.

-

The absorbance at a specific wavelength (e.g., 650 nm) is measured to quantify the amount of inorganic phosphate released.

-

Data is normalized to control wells (no inhibitor) and background (no enzyme).

-

IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. The Ki is then calculated based on the mode of inhibition, which for this compound is uncompetitive with respect to both ATP and microtubules.[9]

-

Cell Proliferation (GI₅₀) Assay

This assay determines the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

-

Cell Culture:

-

Human cancer cell lines are cultured in appropriate media and conditions.

-

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound.

-

The plates are incubated for a specified period (e.g., 72 or 96 hours).[9][11]

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

-

The absorbance or luminescence is measured.

-

GI₅₀ values are calculated by comparing the growth of treated cells to untreated control cells.

-

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Caption: Workflow for kinase inhibitor selectivity profiling.

Clinical Evaluation

This compound has undergone Phase I clinical trials in patients with refractory solid tumors.[12][13] The maximum tolerated dose (MTD) was determined to be 190 mg/m².[13][14] The compound exhibited dose-proportional pharmacokinetics and a mean terminal elimination half-life of 9-11 hours.[12][13] Common drug-related adverse events included fatigue, diarrhea, nausea, and vomiting.[12][13] Notably, the incidence of myelosuppression and neuropathy was low.[12][13] A durable partial response was observed in one patient with urothelial carcinoma.[12][13] These findings suggest that further investigation into this compound as an antiproliferative agent is warranted.[12][13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]

- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. pnas.org [pnas.org]

- 7. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer | CoLab [colab.ws]

- 14. researchgate.net [researchgate.net]

The Impact of GSK-923295 on the Mitotic Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-923295 is a potent and selective allosteric inhibitor of Centromere Protein E (CENP-E), a kinesin-7 motor protein crucial for chromosome alignment and the proper functioning of the mitotic checkpoint. By locking CENP-E in a state of high affinity for microtubules, this compound prevents its motor activity, leading to chromosome misalignment, sustained activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes.

Introduction to this compound and the Mitotic Checkpoint

The mitotic checkpoint, also known as the Spindle Assembly Checkpoint (SAC), is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[1] It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2] CENP-E, a plus-end directed kinesin motor protein, plays a dual role in this process. It is essential for the congression of chromosomes to the metaphase plate and is also a key component in the generation of the SAC signal at unattached kinetochores.[3][4]

This compound is a first-in-class small molecule inhibitor that targets the ATPase activity of CENP-E.[5] Its allosteric inhibition stabilizes the CENP-E motor domain on the microtubule, preventing the ATP hydrolysis required for movement along the spindle.[3] This leads to a failure of proper chromosome alignment, with some chromosomes remaining near the spindle poles.[3] This persistent misalignment triggers a robust SAC response, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death in rapidly dividing cancer cells.[3][6]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cell lines and in clinical settings.

Table 1: In Vitro Growth Inhibition (GI₅₀/IC₅₀) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀/IC₅₀ (nM) | Reference |

| Pediatric Preclinical Testing Program (PPTP) Panel | [7] | ||

| Median (23 cell lines) | Various Pediatric Cancers | 27 | [7] |

| ALL Panel (Median) | Acute Lymphoblastic Leukemia | 18 | [7] |

| Neuroblastoma Panel (Median) | Neuroblastoma | 39 | [7] |

| NCI-60 Panel | [8] | ||

| Median (237 cell lines) | Various Cancers | 32 | [8] |

| Average (237 cell lines) | Various Cancers | 253 | [8] |

| Specific Cell Lines | |||

| Colo205 | Colon Carcinoma | 22 | [5] |

| HCT-116 | Colorectal Carcinoma | 51.9 | [9] |

| HeLa | Cervical Cancer | - | - |

| HCC1954 | Breast Carcinoma | 27 | [10] |

| RKO | Colon Carcinoma | 55.6 | [9] |

| SK-OV-3 | Ovarian Cancer | 22 | [5] |

| SW48 | Colon Adenocarcinoma | 17.2 | [9] |

| SW620 | Colorectal Adenocarcinoma | 42 | [9] |

Table 2: Mitotic Arrest Induced by this compound

| Cell Line | Concentration | Duration | Percentage of Cells in Prometaphase | Reference |

| HeLa | 50 nM | 2 hours | >95% | [2] |

| DLD-1 | 50 nM | 2 hours | ~91% | [2] |

| HeLa | 50 nM | 4 hours | 94% | [3] |

Table 3: Phase I Clinical Trial Data for this compound in Patients with Refractory Solid Tumors

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 190 mg/m² | [3] |

| Administration | 1-hour intravenous infusion, once weekly for 3 weeks, every 4 weeks | [3] |

| Dose-Limiting Toxicities (Grade 3) | Fatigue (5%), Increased AST (2.5%), Hypokalemia (2.5%), Hypoxia (2.5%) | [3] |

| Most Common Drug-Related Adverse Event | Fatigue (33%) | [3] |

| Mean Terminal Elimination Half-life | 9-11 hours | [3] |

Experimental Protocols

Immunofluorescence for Chromosome Misalignment

This protocol is designed to visualize the effects of this compound on chromosome alignment in cultured cells.

Materials:

-

This compound

-

Cell culture medium

-

Poly-L-lysine coated coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Anti-α-tubulin (for spindle visualization)

-

Anti-CENP-A or anti-centromere antibody (for kinetochore/centromere visualization)

-

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst stain (for DNA visualization)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on poly-L-lysine coated coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 50 nM) for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-CENP-A) diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with appropriate fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the DNA with DAPI or Hoechst stain for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope. Chromosome misalignment is characterized by the presence of chromosomes near the spindle poles rather than aligned at the metaphase plate.

CENP-E ATPase Activity Assay

This assay measures the microtubule-stimulated ATPase activity of CENP-E and its inhibition by this compound. A common method is a malachite green-based colorimetric assay that detects inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Recombinant human CENP-E motor domain

-

Taxol-stabilized microtubules

-

This compound

-

Assay buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Malachite green reagent

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare taxol-stabilized microtubules by polymerizing tubulin in the presence of GTP and then stabilizing with taxol.

-

Prepare a reaction mixture containing assay buffer, taxol-stabilized microtubules, and the desired concentration of this compound or vehicle control.

-

Add recombinant CENP-E motor domain to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM.

-

At various time points, take aliquots of the reaction and stop the reaction by adding a solution that will denature the enzyme (e.g., an acidic solution).

-

To measure the amount of Pi released, add the malachite green reagent to the stopped reaction aliquots. This will form a colored complex with the free phosphate.

-

Incubate for a specified time to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

-

Create a standard curve using the phosphate standard solution to determine the concentration of Pi in the experimental samples.

-

Calculate the rate of ATP hydrolysis (moles of Pi released per mole of CENP-E per second) and determine the inhibitory effect of this compound.

In Vitro BubR1 Kinase Assay

This assay measures the kinase activity of BubR1, which can be influenced by its interaction with CENP-E.

Materials:

-

Recombinant BubR1 kinase

-

Recombinant CENP-E (optional, to study its effect on BubR1 activity)

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrate for BubR1 (e.g., Histone H1 or a specific peptide substrate)

-

[γ-³²P]ATP or unlabeled ATP and a phosphospecific antibody for detection

-

This compound (to test its indirect effect on BubR1 activity via CENP-E)

-

SDS-PAGE gels and autoradiography film or Western blotting reagents

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the BubR1 substrate, and recombinant BubR1 kinase.

-

If investigating the effect of CENP-E, include recombinant CENP-E in the reaction mixture.

-

To test the effect of this compound, pre-incubate CENP-E with the inhibitor before adding it to the kinase reaction.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (for radiometric detection) or unlabeled ATP (for detection with a phosphospecific antibody).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

If using [γ-³²P]ATP, dry the gel and expose it to autoradiography film to visualize the phosphorylated substrate.

-

If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using a phosphospecific antibody against the substrate.

-

Quantify the band intensity to determine the level of substrate phosphorylation and assess the kinase activity of BubR1 under different conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of the Mitotic Checkpoint and the Effect of this compound

The following diagram illustrates the central role of CENP-E in the mitotic checkpoint and how this compound disrupts this process.

Caption: this compound inhibits CENP-E, causing misalignment and sustained SAC activation.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro kinase assay [bio-protocol.org]

- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

GSK-923295 Induced Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying the induction of apoptosis by GSK-923295, a potent and selective allosteric inhibitor of the mitotic kinesin Centromere-Associated Protein E (CENP-E). This document details the signaling pathways, presents key quantitative data, and provides detailed experimental protocols for the assays cited.

Introduction

This compound is a small molecule inhibitor that targets CENP-E, a kinesin motor protein essential for the proper alignment of chromosomes during mitosis.[1] By disrupting CENP-E function, this compound induces a prolonged mitotic arrest, ultimately leading to programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2][3] This unique mechanism of action makes it a subject of significant interest in oncology research and drug development.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of the CENP-E motor domain's ATPase activity.[4] This inhibition stabilizes the interaction of CENP-E with microtubules, preventing the proper congression of chromosomes to the metaphase plate.[5] The presence of misaligned chromosomes activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[6]

Prolonged activation of the SAC leads to a sustained mitotic arrest.[6] This arrest is characterized by the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, by the Mitotic Checkpoint Complex (MCC).[7] The inhibition of APC/C prevents the degradation of key mitotic proteins like Cyclin B and Securin, thereby blocking the cell from exiting mitosis.

The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This transition is mediated by several key events:

-

Degradation of Anti-Apoptotic Proteins: Prolonged mitotic arrest leads to the gradual degradation of anti-apoptotic proteins, such as Mcl-1.[8]

-

Stabilization of Pro-Apoptotic Proteins: The inhibition of APC/C by the SAC leads to the stabilization of the pro-apoptotic BH3-only protein, Bim.[9][10]

-

p53-Dependent and Independent Pathways: The cellular stress induced by mitotic arrest can activate the p53 tumor suppressor protein, which in turn can transcriptionally upregulate pro-apoptotic members of the BCL-2 family, such as Bax.[5][11] However, apoptosis can also be induced in a p53-independent manner.[12]

-

Caspase Activation: The imbalance between pro- and anti-apoptotic BCL-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, including the initiator caspase-9 and the executioner caspases-3 and -7.

-

Execution of Apoptosis: Activated caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

The following diagram illustrates the signaling pathway from this compound-mediated CENP-E inhibition to the induction of apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various studies.

Table 1: Inhibitory Activity of this compound

| Parameter | Species | Value | Reference |

| Ki (CENP-E ATPase) | Human | 3.2 ± 0.2 nM | |

| Ki (CENP-E ATPase) | Canine | 1.6 ± 0.1 nM |

Table 2: In Vitro Growth Inhibitory Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SW48 | Colon | 17.2 | |

| RKO (BRAF mutant) | Colon | 55.6 | |

| SW620 (KRAS mutant) | Colon | 42 | |

| HCT116 (KRAS mutant) | Colon | 51.9 | |

| Average of 19 Neuroblastoma lines | Neuroblastoma | 41 | |

| Median of 237 Cancer lines | Various | 32 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Western Blotting for Cleaved Caspase-3

This protocol is for the detection of the large fragment (17/19 kDa) of activated caspase-3, a hallmark of apoptosis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels (10-15%)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175) (e.g., Cell Signaling Technology #9661), diluted 1:1000 in blocking buffer.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG, diluted 1:2000-1:5000 in blocking buffer.

-

Chemiluminescent substrate (e.g., ECL)

-

Imaging system (e.g., C-DiGit Blot Scanner)

Procedure:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and suspension cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled multiwell plates

-

Plate-reading luminometer

Procedure:

-

Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Cell Plating: Plate cells in a white-walled 96-well plate and treat with this compound.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the apoptotic effects of this compound.

Conclusion

This compound represents a promising class of anti-cancer agents that exploit the dependency of cancer cells on proper mitotic progression. Its ability to induce a sustained mitotic arrest through the inhibition of CENP-E, leading to the activation of the intrinsic apoptotic pathway, provides a clear and targetable mechanism of action. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the CENP-E-mediated mitotic pathway.

References

- 1. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Spindle checkpoint function and cellular sensitivity to antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Efficient Activation of Apoptotic Signaling during Mitotic Arrest with AK301 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

- 7. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]

- 9. APCCdc20 Suppresses Apoptosis through Targeting Bim for Ubiquitination and Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APC(Cdc20) suppresses apoptosis through targeting Bim for ubiquitination and destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bub1 mediates cell death in response to chromosome missegregation and acts to suppress spontaneous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK-923295 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract